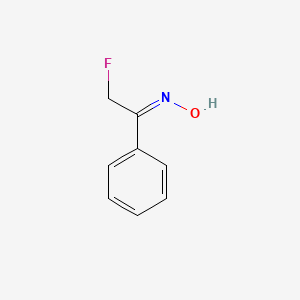
N-(2-fluoro-1-phenylethylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluoro-1-phenylethylidene)hydroxylamine is an organic compound characterized by the presence of a fluorine atom attached to a phenylethylidene group, which is further bonded to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2-fluoroacetophenone with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired product. The general reaction conditions include:
Reagents: 2-fluoroacetophenone, hydroxylamine hydrochloride, and a base such as sodium hydroxide.
Solvent: Common solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluoro-1-phenylethylidene)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-(2-fluoro-1-phenylethylidene)hydroxylamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(2-fluoro-1-phenylethylidene)hydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active site residues, leading to inhibition or modification of enzyme activity. The specific pathways involved depend on the target enzyme and the nature of the interaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine: Similar in structure but with three fluorine atoms instead of one.
N-(2-phenylethylidene)hydroxylamine: Lacks the fluorine atom, making it less reactive in certain chemical reactions.
Uniqueness
N-(2-fluoro-1-phenylethylidene)hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased reactivity and stability. This makes it a valuable compound for various applications in scientific research and industry.
Eigenschaften
Molekularformel |
C8H8FNO |
|---|---|
Molekulargewicht |
153.15 g/mol |
IUPAC-Name |
(NE)-N-(2-fluoro-1-phenylethylidene)hydroxylamine |
InChI |
InChI=1S/C8H8FNO/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H,6H2/b10-8- |
InChI-Schlüssel |
OFWZPQGMRGQECG-NTMALXAHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C(=N\O)/CF |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)CF |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


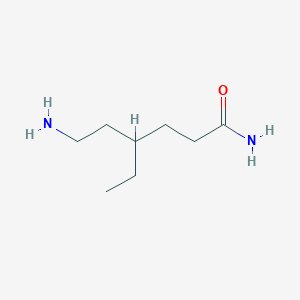
![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
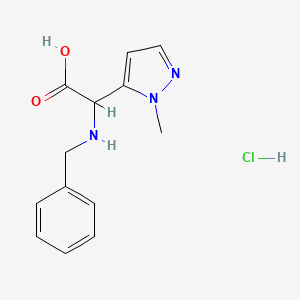
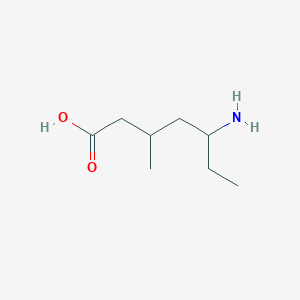
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)
![3-[(2-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B13204689.png)

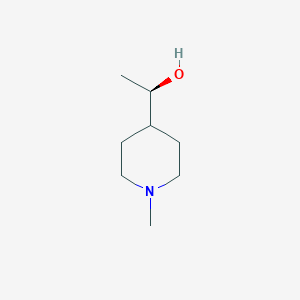

![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)
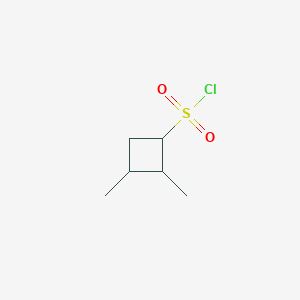
![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
![3-[Ethyl(2,2,2-trifluoroethyl)amino]propane-1-sulfonyl chloride](/img/structure/B13204737.png)
![1-(Trifluoromethyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13204744.png)
